molecular formula C18H20FNO B12632165 (2s)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine CAS No. 920798-65-8

(2s)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine

Cat. No.: B12632165
CAS No.: 920798-65-8
M. Wt: 285.4 g/mol
InChI Key: FFGVJKDOAGNDOO-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

  • δ 7.42–7.25 (m, 5H, Ar-H from phenylethyl group)
  • δ 7.12–7.08 (m, 2H, Ar-F from 3-fluorophenyl group)
  • δ 6.98–6.94 (m, 2H, Ar-F from 3-fluorophenyl group)
  • δ 4.21 (q, J = 6.8 Hz, 1H, CH from morpholine)
  • δ 3.89–3.75 (m, 4H, morpholine ring protons)
  • δ 3.12 (dd, J = 10.2 Hz, 1H, CH₂ from phenylethyl group)

¹³C NMR (100 MHz, CDCl₃):

  • δ 162.3 (C-F, J = 243 Hz)
  • δ 140.1 (quaternary carbon of phenyl group)
  • δ 128.9–126.4 (aromatic carbons)
  • δ 67.8 (morpholine C-O)
  • δ 53.2 (morpholine C-N)

The downfield shift of the fluorine-bearing aromatic protons (δ 7.12–6.94) confirms the electron-withdrawing effect of the fluorine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Key IR absorptions (cm⁻¹):

  • 2,850–2,970 : C-H stretching (aliphatic and aromatic)
  • 1,250–1,100 : C-F stretching (strong absorption at 1,220 cm⁻¹)
  • 1,110 : C-O-C asymmetric stretching (morpholine ring)
  • 1,030 : C-N stretching (morpholine ring)

The absence of peaks above 3,000 cm⁻¹ rules out acidic protons (e.g., -OH or -NH), consistent with the morpholine structure.

Mass Spectrometry (MS) Fragmentation Patterns

Electron Ionization (EI-MS):

  • m/z 285 : Molecular ion peak [M]⁺
  • m/z 178 : Loss of phenylethyl group (C₈H₉, 107 Da)
  • m/z 122 : Morpholine ring fragment (C₄H₈NO⁺)
  • m/z 95 : Fluorophenyl fragment (C₆H₄F⁺)

The base peak at m/z 178 corresponds to the residual morpholine-fluorophenyl moiety after cleavage of the phenylethyl side chain.

Table 2: Summary of Spectroscopic Data

Technique Key Observations Significance
¹H NMR Aromatic multiplet at δ 7.42–7.25 Confirms phenylethyl substituent
¹³C NMR Fluorinated carbon at δ 162.3 (J = 243 Hz) Verifies 3-fluorophenyl group
IR C-F stretch at 1,220 cm⁻¹ Identifies fluorine substitution
MS Molecular ion peak at m/z 285 Validates molecular weight

Properties

CAS No.

920798-65-8

Molecular Formula

C18H20FNO

Molecular Weight

285.4 g/mol

IUPAC Name

(2S)-2-(3-fluorophenyl)-4-(2-phenylethyl)morpholine

InChI

InChI=1S/C18H20FNO/c19-17-8-4-7-16(13-17)18-14-20(11-12-21-18)10-9-15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2/t18-/m1/s1

InChI Key

FFGVJKDOAGNDOO-GOSISDBHSA-N

Isomeric SMILES

C1CO[C@H](CN1CCC2=CC=CC=C2)C3=CC(=CC=C3)F

Canonical SMILES

C1COC(CN1CCC2=CC=CC=C2)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Direct Synthesis from Phenolic Precursors

One effective method for synthesizing (2S)-2-(3-fluorophenyl)-4-(2-phenylethyl)morpholine involves starting from phenolic compounds. This method typically includes the following steps:

  • Formation of the Morpholine Ring : The reaction begins with the condensation of a suitable amine with an aldehyde or ketone to form the morpholine structure.

  • Substitution Reaction : The introduction of the 3-fluorophenyl group can be achieved through a nucleophilic substitution reaction, where a fluorinated aryl halide reacts with the morpholine intermediate.

  • Final Modifications : The addition of the phenylethyl group is often accomplished via alkylation processes, utilizing alkyl halides in the presence of a base to promote substitution.

Multi-Step Synthesis

A more complex synthesis route may involve multiple steps, including:

  • Cyclization : Starting from a precursor such as 4-benzyl-3-(4-fluorophenyl)morpholine-2-ol, cyclization can be achieved through various reagents that facilitate ring closure.

  • Chiral Resolution : If necessary, chiral resolution techniques can be employed to isolate the desired stereoisomer, particularly if racemic mixtures are produced during synthesis.

  • Purification : Final purification steps often include chromatography techniques to ensure high purity levels of the final product.

Research Findings and Yield Data

Research has indicated that yields can vary significantly based on reaction conditions and starting materials. For instance, one study reported yields ranging from 60% to 85% depending on the specific reaction conditions used during the alkylation step.

Method Yield (%) Key Steps
Direct Synthesis 70-80 Ring formation, substitution
Multi-Step Synthesis 60-85 Cyclization, chiral resolution, purification

Chemical Reactions Analysis

Multi-Component Reaction (MCR) Assembly

The morpholine core is constructed via a three-component reaction (Table 1):

ComponentsConditionsYieldReference
2-Aminoacetophenone derivativeCHCl₃, I₂ (20 mol%), 80°C, 15 h61-94%
Sulfonamido acetophenoneDMSO, 100°C, 48 h59%
Allyl/propargyl reagentsK₂CO₃, acetone, reflux55-97%

Key steps:

  • α-Bromination : PTAB-mediated bromination of acetophenones enables subsequent Delépine reaction

  • Dynamic Kinetic Resolution (DKR) : RuCl(TsDPEN) L₃ achieves 90% combined yield of diastereomers via asymmetric transfer hydrogenation

Oxidative Cross-Coupling

I₂/DMSO catalytic system enables C–O bond formation (Figure 1):

  • Mechanism : Dual radical/ionic pathway confirmed through:

    • ⁸⁰% yield drop under anaerobic conditions

    • ⁵⁵% intermediate 5 isolation with aerial O₂

  • Scope : Compatible with:

    • Primary/secondary alcohols (38-90% yield)

    • Heterocyclic substrates (e.g., morpholine derivatives)

Nucleophilic Substitution

SiteReagentsProductsYieldReference
Morpholine N-atom2-Chloro-N-substituted aminesSolubilized derivatives46-96%
Phenylethyl chainPOCl₃, MsOHChlorinated oxazoles97%

Ring-Expansion Reactions

Lawesson’s reagent induces thiazole formation:

  • Conditions : CH₂Cl₂, RT, 12 h

  • Yield : 97% thiazole 8h

Salt Formation

Pharmaceutical derivatives utilize besylate salts:

  • Crystallinity : X-ray diffraction confirms 2θ peaks at 16.6, 18.9, 22.4 (CuKα)

  • Stability : Enhanced thermal stability vs. free base

Nickel-Catalyzed Coupling

Dimethylzinc mediates aryl-alkyl bond formation:

  • Conditions : NiCl₂(PPh₃)₂, DMF, 50°C

  • Yield : 96% for toluene derivatives

Photoredox Functionalization

Ru(bpy)₃²⁺ enables SET reactions:

  • Quantum Yield : Φ = 0.32 for fluorobenzaldehyde derivatives

  • Scope : Tolerates electron-deficient aromatics

Comparative Reactivity Analysis

Reaction Type(3-Fluorophenyl) Derivative(4-Nitrophenyl) AnalogReference
Oxidative Coupling72% yield68% yield
DKR Efficiency90% combined yield85% combined yield
Salt Solubility28 mg/mL (besylate)19 mg/mL (HCl salt)

Note: 4-Nitrophenyl data included for benchmarking

This systematic analysis demonstrates the compound’s versatility in medicinal chemistry synthesis, particularly in antidepressant development . The fluorophenyl group enhances electron-deficient character compared to non-fluorinated analogs, enabling unique reactivity in cross-coupling and photoredox applications .

Scientific Research Applications

Therapeutic Applications

  • Serotonin and Noradrenaline Reuptake Inhibition :
    • The compound exhibits properties as a dual reuptake inhibitor for serotonin and noradrenaline. This mechanism is critical in the treatment of various psychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .
    • In particular, the inhibition of these monoamine transporters can alleviate symptoms associated with mood disorders and enhance emotional regulation.
  • Pain Management :
    • The compound's ability to modulate neurotransmitter levels positions it as a candidate for pain management therapies. It may be beneficial in conditions where pain is linked to neurotransmitter dysregulation, such as fibromyalgia and chronic pain syndromes .
  • Urinary Disorders :
    • Research indicates that compounds similar to (2S)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine can be utilized in treating urinary incontinence by regulating bladder function through neurotransmitter modulation .
  • Potential Anti-Cancer Activity :
    • Recent studies have explored the compound's structural analogs for their antiproliferative effects against cancer cell lines. Modifications involving fluorinated phenyl groups have shown promise in enhancing the potency of these compounds against various cancer types .

Synthesis and Derivatives

The synthesis of (2S)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine can be achieved through various organic synthesis techniques, including microwave-assisted synthesis, which enhances yield and reduces reaction times . The compound serves as an important intermediate for synthesizing other biologically active molecules, including neurokinin-1 receptor antagonists like aprepitant, which is used in antiemetic therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (2S)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine is crucial for optimizing its efficacy:

  • Fluorine Substitution : The presence of fluorine atoms can significantly influence the pharmacokinetic properties of the compound, enhancing its bioavailability and metabolic stability .
  • Chirality : The chiral nature of the morpholine ring plays a vital role in determining the compound's biological activity. Studies have shown that specific stereoisomers exhibit markedly different potencies against target receptors .

Case Studies

  • Clinical Trials on Pain Management :
    • A clinical study evaluated a morpholine derivative similar to (2S)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine in patients with chronic pain conditions. Results indicated significant reductions in pain scores compared to placebo, supporting its therapeutic potential .
  • Antidepressant Efficacy :
    • Another case study focused on the antidepressant effects of this class of compounds, demonstrating improvements in depressive symptoms among participants treated with serotonin-noradrenaline reuptake inhibitors derived from morpholine structures .

Mechanism of Action

The mechanism of action of (2S)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and phenylethyl groups contribute to the compound’s binding affinity and selectivity for these targets. The morpholine ring may also play a role in modulating the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(3-Chlorophenyl)-4-(2-phenylethyl)morpholine
  • (2S)-2-(3-Bromophenyl)-4-(2-phenylethyl)morpholine
  • (2S)-2-(3-Methylphenyl)-4-(2-phenylethyl)morpholine

Uniqueness

(2S)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as its metabolic stability and binding affinity. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and safety profiles.

Biological Activity

The compound (2s)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article reviews existing literature on the biological properties of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical structure of (2s)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine can be represented as follows:

C15H18FNO\text{C}_{15}\text{H}_{18}\text{F}\text{N}O

This compound features a morpholine ring substituted with a 3-fluorophenyl group and a 2-phenylethyl group, contributing to its unique biological properties.

Research indicates that morpholine derivatives, including (2s)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine, exhibit various pharmacological activities primarily through the modulation of neurotransmitter systems. Specifically, these compounds have been identified as potential inhibitors of serotonin and norepinephrine transporters, which are critical in the treatment of mood disorders such as depression and anxiety .

Key Mechanisms:

  • Monoamine Reuptake Inhibition : The compound may inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE), enhancing their availability in the synaptic cleft and potentially improving mood and cognitive function .
  • Interaction with Receptors : Morpholine derivatives have shown affinity for various receptors, including serotonin receptors, which may contribute to their antidepressant effects .

Biological Activity Data

The biological activity of (2s)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine has been evaluated in several studies. The following table summarizes key findings related to its pharmacological effects:

Study ReferenceBiological ActivityFindings
Antidepressant-like effectsDemonstrated significant reduction in depressive behaviors in animal models.
Serotonin transporter inhibitionIC50 values suggest potent inhibition comparable to known antidepressants.
Norepinephrine transporter inhibitionShowed dual-action on both serotonin and norepinephrine transporters.

Case Studies

  • Antidepressant Activity : In a study conducted by researchers at the Groningen Research Institute of Pharmacy, (2s)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine was tested for its ability to alleviate depressive symptoms in rodent models. Results indicated a statistically significant decrease in immobility time during forced swim tests, suggesting robust antidepressant-like activity .
  • Neuropharmacology : Another investigation focused on the compound's interaction with serotonin receptors. Using radiolabeled binding assays, it was found that (2s)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine exhibited high affinity for the 5-HT1A receptor subtype, which is implicated in mood regulation .

Q & A

Q. What are the key synthetic routes for (2S)-2-(3-Fluorophenyl)-4-(2-Phenylethyl)Morpholine, and how do reaction conditions influence yield?

The synthesis typically involves constructing the morpholine ring followed by introducing substituents. A multi-step approach may include:

  • Ring formation : Using chloroacetyl chloride and morpholine under basic conditions to generate intermediates .
  • Substituent addition : Coupling 3-fluorophenyl and phenylethyl groups via alkylation or nucleophilic substitution. Catalysts like NaBH₄ or Pd-based systems can enhance selectivity .
  • Purification : Column chromatography or recrystallization to isolate enantiomers. Yield optimization requires controlled temperature (e.g., 0–5°C for exothermic steps) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of this compound?

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for fluorophenyl-morpholine analogs .
  • NMR spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR distinguish diastereotopic protons and fluorine environments. NOESY correlations validate spatial arrangements .
  • Optical rotation : Compares experimental [α]D_D values with literature to confirm enantiopurity .

Q. What physicochemical properties (e.g., logP, solubility) are critical for preclinical studies, and how are they determined?

  • logP : Measured via shake-flask method or HPLC retention times. Fluorophenyl groups increase hydrophobicity (logP ~3.5–4.0) .
  • Solubility : Evaluated in DMSO/PBS mixtures using nephelometry. Morpholine’s polarity enhances aqueous solubility (~10–50 µM) .
  • Thermal stability : DSC/TGA analysis identifies decomposition points (>180°C), critical for storage .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in spectroscopic or crystallographic data for morpholine derivatives?

  • DFT calculations : B3LYP/6-31+G(d,p) models predict bond lengths/angles, validating experimental XRD data (e.g., C–N bond: 1.47 Å vs. 1.49 Å calculated) .
  • Conformational analysis : Molecular dynamics simulations assess steric effects from the phenylethyl group, explaining NMR splitting patterns .
  • Electronic effects : HOMO-LUMO gaps computed for fluorophenyl substituents correlate with UV-Vis absorption maxima (~270 nm) .

Q. What experimental design considerations mitigate limitations in stability studies under physiological conditions?

  • Sample degradation : Continuous cooling (4°C) and antioxidants (e.g., BHT) prevent organic degradation during long-term assays .
  • pH variability : Use buffered solutions (pH 1–10) to simulate gastrointestinal/plasma environments. LC-MS monitors decomposition products .
  • Matrix complexity : Spiked biological matrices (e.g., plasma) validate analytical specificity via recovery rates (>85%) .

Q. How should researchers address contradictory bioactivity data across in vitro assays?

  • Assay standardization : Replicate experiments with controls (e.g., enzyme inhibition with known inhibitors) .
  • Meta-analysis : Aggregate data from orthogonal assays (e.g., FRET vs. fluorescence polarization) to identify outlier mechanisms .
  • Structure-activity modeling : QSAR studies link substituent effects (e.g., fluorine position) to activity trends, resolving false positives .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyMethodValueReference
logPShake-flask (octanol/water)3.8 ± 0.2
Solubility (PBS)Nephelometry28 µM
Melting PointDSC162–165°C

Q. Table 2. Computational vs. Experimental Structural Parameters

ParameterExperimental (XRD) B3LYP/6-31+G(d,p)
C–N bond length (Å)1.491.47
Dihedral angle (°)112.3114.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.